Regioisomer Identity Verification Against Methyl 4-Aminooxanthrene-2-Carboxylate
The target compound (3-amino-1-carboxylate) and its closest commercial analog, Methyl 4-aminooxanthrene-2-carboxylate, are distinct positional isomers. Both share the formula C14H11NO4 and mass 257.24 g/mol, but differ in the crucial placement of functional groups on the oxanthrene core. The target compound has its amino group at position 3 and carboxylate at position 1, while the comparator is substituted at positions 4 and 2, respectively [1][2]. This regioisomeric difference is proven to cause 'vast discrepancies' in biological activity in related oxanthrene systems [3]. The analytical distinction is unequivocal: the target compound has an InChIKey of JYXGJXNRGDCMIV-UHFFFAOYSA-N, while the isomer is MCUGQTUEXRHMCZ-UHFFFAOYSA-N, confirming their non-interchangeability [1][2].
| Evidence Dimension | Regiochemical identity (substitution pattern) |
|---|---|
| Target Compound Data | InChIKey: JYXGJXNRGDCMIV-UHFFFAOYSA-N; Substitution: 3-amino-1-carboxylate |
| Comparator Or Baseline | Methyl 4-aminooxanthrene-2-carboxylate. InChIKey: MCUGQTUEXRHMCZ-UHFFFAOYSA-N; Substitution: 4-amino-2-carboxylate |
| Quantified Difference | Absolute structural non-interchangeability. Different InChIKey identifiers denote a different isomer. |
| Conditions | Spectroscopic and spectrometric characterization (FTIR, GC-MS) [1][2]. |
Why This Matters
For a procurement scientist, purchasing the wrong regioisomer will introduce a different chemical entity into the experiment, which, based on class-level evidence, is highly likely to produce divergent and potentially invalid results.
- [1] SpectraBase. Dibenzo[b,e][1,4]dioxin-1-carboxylic acid, 3-amino-, methyl ester. SpectraBase Compound ID: EdkK7CvqC6A. View Source
- [2] SpectraBase. Dibenzo[b,e][1,4]dioxin-2-carboxylic acid, 4-amino-, methyl ester. SpectraBase Compound ID: HVFIc8odwCy. View Source
- [3] Latterell, K. R., et al. Synthesis and evaluation of novel oxanthrene scaffold-derived oxazolidinone antibiotics with potent antitubercular activity and low cellular toxicity. Bioorg Med Chem Lett, 2026 Mar, 132:130505. View Source
